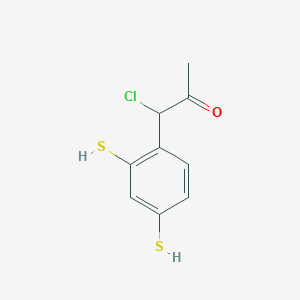

1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one

Description

1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one is a ketone derivative featuring a chlorinated propan-2-one backbone substituted with a 2,4-dimercaptophenyl group. The mercapto (-SH) groups confer unique reactivity, enabling applications in coordination chemistry, corrosion inhibition, and heterocycle synthesis.

Properties

Molecular Formula |

C9H9ClOS2 |

|---|---|

Molecular Weight |

232.8 g/mol |

IUPAC Name |

1-[2,4-bis(sulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C9H9ClOS2/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |

InChI Key |

GZZRIVLQSFQSIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)S)S)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2,4-Dimercaptophenyl Derivatives with Chloroacetone

Reaction Overview : The primary route involves reacting 2,4-dimercaptophenyl compounds with chloroacetone in the presence of a base such as sodium hydroxide or potassium carbonate. The base deprotonates the thiol groups to form thiolate anions, which then attack the electrophilic carbon of chloroacetone, displacing the chloride and forming the target compound.

-

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol.

- Temperature: Ambient to moderately elevated (25–60 °C).

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation of thiols.

- Reaction Time: Several hours (4–12 h) depending on scale and conditions.

Purification : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography to obtain high purity this compound.

Multi-Step Synthesis via Protected Thiol Intermediates

Rationale : Due to the sensitivity of mercapto groups, protection-deprotection strategies may be employed to improve yields and selectivity. For example, thiol groups can be temporarily protected as thioethers or disulfides during the chloropropanone coupling step, followed by reductive cleavage to regenerate free thiols.

-

- Protection of mercapto groups (e.g., as S-acetyl or disulfide).

- Reaction with chloroacetone or 1-chloropropan-2-one under basic conditions.

- Deprotection using reducing agents such as sodium borohydride or dithiothreitol (DTT).

Advantages : This method minimizes side reactions such as oxidation and polymerization of thiols, enhancing product purity.

Industrial Scale Continuous Flow Synthesis

Process Optimization : For large-scale production, continuous flow reactors are used to control reaction parameters precisely, improving yield and reproducibility.

-

- Precise temperature and residence time control.

- Automated addition of reagents and bases.

- Inline purification techniques such as liquid-liquid extraction and crystallization.

Outcome : High throughput synthesis with consistent quality suitable for pharmaceutical or agrochemical intermediates.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting Material | 2,4-Dimercaptophenyl derivative | Purity >95% recommended |

| Chlorinating Agent | Chloroacetone or 1-chloropropan-2-one | Commercially available or synthesized in situ |

| Base | Sodium hydroxide, potassium carbonate | Stoichiometric or slight excess |

| Solvent | DMF, ethanol, acetone | Polar aprotic preferred |

| Temperature | 25–60 °C | Higher temps may increase side reactions |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents thiol oxidation |

| Purification Method | Recrystallization, column chromatography | Depends on scale and impurities |

| Yield | 65–85% | Varies with method and scale |

Chemical Reaction Analysis

Nucleophilic Substitution : The key step is the displacement of chloride from chloroacetone by the thiolate anion formed from the mercapto groups.

Side Reactions : Possible oxidation of thiols to disulfides; polymerization under uncontrolled conditions.

Optimization : Use of inert atmosphere, antioxidants, and controlled temperature reduces side reactions.

Post-Synthesis Modifications : The chloro substituent on the propan-2-one moiety can be further substituted by nucleophiles (amines, alkoxides) to diversify the compound's chemical space.

Comparative Analysis with Related Compounds

| Compound Name | Mercapto Substitution Position | Chlorination Method | Key Differences in Preparation |

|---|---|---|---|

| 1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one | 3,4 positions | Reaction with chloroacetone + base | Similar nucleophilic substitution; positional isomer |

| 1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one | 2-ethyl, 4-mercapto | Multi-step chlorination of precursor | Additional alkyl substituent affects reactivity |

| 1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one | 2-(difluoromethoxy), 5-mercapto | Multi-step organic synthesis | More complex substituents require stepwise synthesis |

Summary of Research Findings

The preparation of this compound is well-established through nucleophilic substitution of chloroacetone with 2,4-dimercaptophenyl derivatives under basic and inert conditions.

Protection-deprotection strategies improve yields and purity by preventing thiol oxidation.

Industrial processes adapt continuous flow synthesis for scalability and reproducibility.

The compound serves as a versatile intermediate in organic synthesis, with potential applications in medicinal chemistry due to its mercapto and chloro functional groups.

Chemical Reactions Analysis

1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto groups can form disulfide bonds or undergo oxidation-reduction reactions. These interactions can affect molecular targets such as enzymes or proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ in substituents on the aromatic ring or propan-2-one backbone, leading to distinct physicochemical and electronic properties:

Key Observations :

Physicochemical Properties

- Solubility : Mercapto groups enhance solubility in polar solvents compared to halogenated analogs. Methoxy-substituted derivatives () exhibit moderate polarity.

- Thermal Stability : Thiol groups may lower thermal stability due to oxidative sensitivity, whereas halogenated analogs (e.g., ) are more stable.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of analogous compounds (e.g., hydrazinylidene derivatives) typically involves coupling diazonium salts with α-chloroketones. For example, in the preparation of 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, methyl 2-chloro-3-oxobutanoate reacts with a diazonium salt derived from 4-methoxyaniline under chilled ethanol conditions (273 K) with sodium acetate as a buffer . Key optimization steps include:

- Temperature control : Maintaining sub-ambient temperatures minimizes side reactions.

- Stoichiometry : A 1:1 molar ratio of α-chloroketone to diazonium salt ensures minimal by-products.

- Purification : Recrystallization from ethanol yields high-purity crystals, as demonstrated in analogous syntheses .

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are critical for characterization?

Methodological Answer: Structural validation relies on a combination of spectroscopic and crystallographic methods:

- Single-crystal XRD : The gold standard for absolute configuration determination. For example, monoclinic (P21/c) systems with cell parameters (e.g., a = 5.8873 Å, b = 25.0467 Å) are resolved using SHELX software .

- Spectroscopy :

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z = 226.66 for C₁₀H₁₁ClN₂O₂) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, particularly with twinned data or hydrogen bonding networks?

Methodological Answer:

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin laws. For example, high-resolution data (e.g., R₁ < 0.05) improves the accuracy of twin-scale factor determination .

- Hydrogen bonding : Locate H-atoms via difference Fourier maps and refine freely. In 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, N–H⋯O interactions form chains (e.g., N1–H1⋯O1, 2.89 Å) .

- Disorder modeling : Apply PART/SAME restraints to overlapping atoms in multi-conformational residues .

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties or reaction mechanisms?

Methodological Answer:

- DFT validation : Compare calculated bond lengths/angles (e.g., C=O: 1.22 Å) with XRD data to assess accuracy. For example, B3LYP/6-311+G(d,p) yields <2% deviation .

- Reaction mechanisms : Simulate intermediates (e.g., diazonium ion attack on α-chloroketone) using Gaussian or ORCA. Track charge transfer via Mulliken population analysis .

- Electron density maps : AIM (Atoms in Molecules) analysis identifies critical hydrogen bonds and van der Waals interactions .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data across studies?

Methodological Answer:

- Cross-validation : Compare XRD data (e.g., unit cell parameters) with multiple datasets. For example, monoclinic vs. orthorhombic systems may indicate polymorphic variations .

- Error analysis : Calculate mean deviations (e.g., C–C bond σ = 0.003 Å) to assess precision .

- Reproducibility : Replicate synthesis under standardized conditions (e.g., solvent purity >99%, inert atmosphere) to minimize experimental variability .

Q. What strategies mitigate by-product formation during synthesis, and how are these impurities characterized?

Methodological Answer:

- By-product mitigation :

- Use excess α-chloroketone to drive the reaction forward.

- Employ flash chromatography (silica gel, hexane/EtOAc) for preliminary purification .

- Impurity characterization :

Q. What safety protocols are critical when handling reactive intermediates (e.g., diazonium salts) in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.